molecular formula C30H35Na3O10S3 B12282482 8-Tetradecyloxypyrene-1,3,6-trisulfonic acid trisodium salt

8-Tetradecyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Cat. No.: B12282482
M. Wt: 720.8 g/mol
InChI Key: WSOKMYCTYQPILU-UHFFFAOYSA-K
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Description

This compound belongs to a class of water-soluble pyrene derivatives widely used in fluorescence-based applications due to their strong photophysical properties. Its structure combines the rigid aromatic pyrene core with hydrophilic sulfonate groups and a hydrophobic alkyl chain, enabling unique interactions in both aqueous and lipid environments.

Properties

Molecular Formula

C30H35Na3O10S3

Molecular Weight

720.8 g/mol

IUPAC Name

trisodium;8-tetradecoxypyrene-1,3,6-trisulfonate

InChI

InChI=1S/C30H38O10S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-40-25-19-26(41(31,32)33)22-16-17-24-28(43(37,38)39)20-27(42(34,35)36)23-15-14-21(25)29(22)30(23)24;;;/h14-17,19-20H,2-13,18H2,1H3,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3

InChI Key

WSOKMYCTYQPILU-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Sulfonation of Pyrene: Foundation for Trisulfonic Acid Formation

The synthesis begins with the sulfonation of pyrene to introduce sulfonic acid groups at the 1, 3, and 6 positions. Patent CN105272886A details a scalable method using sulfur trioxide (SO₃) in concentrated sulfuric acid. Pyrene is dissolved in sulfuric acid at 90°C, followed by dropwise addition of liquid SO₃ over 3 hours. The mixture is stirred at 100°C for 5 hours, yielding pyrene-1,3,6,8-tetrasulfonic acid as an intermediate. Ice-water quenching precipitates the tetrasodium salt, which is filtered and neutralized.

Key Parameters:

  • Molar Ratios : Pyrene : SO₃ = 1 : 4 (mass ratio).
  • Reaction Temperature : 90–100°C.
  • Yield : ~95% after hydrolysis.

This step’s efficiency hinges on SO₃’s controlled addition to avoid over-sulfonation. The use of sulfuric acid as both solvent and catalyst ensures homogeneity, though residual acid necessitates thorough washing.

Hydrolysis to 8-Hydroxypyrene Trisulfonic Acid

The tetrasulfonated intermediate undergoes selective hydrolysis to remove the 8-sulfonic acid group, forming 8-hydroxypyrene-1,3,6-trisulfonic acid. As per CN105272886A, the tetrasodium salt is dissolved in water, treated with sodium hydroxide (NaOH), and refluxed at 100°C for 5 hours. The hydrolysis mechanism involves nucleophilic attack by hydroxide ions, preferentially cleaving the sterically hindered 8-sulfonic group due to its proximity to adjacent sulfonic substituents.

Optimization Insights:

  • NaOH Concentration : 25–35% w/w (total reaction mixture).
  • Reaction Time : 5 hours for complete conversion.
  • Byproduct Management : Neutralization with HCl precipitates inorganic salts, which are filtered off.

Potassium hydroxide (KOH) may enhance yields compared to NaOH, as noted in H-acid synthesis, but NaOH’s cost-effectiveness makes it industrially preferred.

Alkylation: Introducing the Tetradecyloxy Group

The critical step for synthesizing 8-tetradecyloxypyrene-1,3,6-trisulfonic acid involves alkylation of the hydroxyl group at position 8. While patents and focus on hydroxy or acetoxy derivatives, analogous alkylation methods for aromatic ethers suggest two approaches:

Mitsunobu Reaction

Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the hydroxyl group reacts with 1-tetradecanol in tetrahydrofuran (THF). This method offers high regioselectivity but requires anhydrous conditions and costly reagents.

Williamson Ether Synthesis

A more scalable alternative employs 1-bromotetradecane and NaOH in a polar aprotic solvent (e.g., dimethylformamide, DMF). The reaction proceeds via an SN2 mechanism:
$$
\text{8-Hydroxypyrene trisulfonate} + \text{C}{14}\text{H}{29}\text{Br} \xrightarrow{\text{NaOH}} \text{8-Tetradecyloxypyrene trisulfonate} + \text{NaBr}
$$

Conditions:
  • Molar Ratio : 1 : 1.2 (hydroxypyrene : alkyl bromide).
  • Temperature : 80–100°C for 12–24 hours.
  • Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide) improve kinetics.

Salt Formation and Purification

The final trisodium salt is obtained by neutralizing the trisulfonic acid with sodium hydroxide. Patent CN105272886A precipitates the product by adding NaCl to the reaction mixture, exploiting the common-ion effect. The crude product is recrystallized from ethanol-water (3:1 v/v) to achieve >99% purity.

Purification Data:

Step Conditions Purity (%) Yield (%)
Neutralization HCl to pH 7, NaCl addition 85–90 90
Recrystallization Ethanol-water, 0–5°C >99 75

Industrial-Scale Challenges and Solutions

Sulfonation Byproducts

Over-sulfonation generates pyrene tetrasulfonic acid isomers, which are removed via selective precipitation using calcium salts.

Alkylation Efficiency

Long alkyl chains (C₁₄) hinder reaction rates due to steric bulk. Patent suggests using excess alkyl bromide (1.5 eq.) and elevated temperatures (120°C) in DMF to mitigate this.

Environmental Considerations

Waste streams containing sulfuric acid and metal salts require treatment with lime (CaO) to precipitate sulfates, as detailed in.

Chemical Reactions Analysis

Types of Reactions

()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate primarily involves the nucleophilic ring opening of the aziridine ring. This reaction is facilitated by the strain in the three-membered ring, making it highly reactive towards nucleophiles. The resulting open-chain products can then undergo further transformations to yield a variety of biologically and chemically significant compounds .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrene-Based Trisulfonic Acid Salts

Compound Name Substituent at 8-Position Molecular Formula* Molecular Weight* Key Functional Attributes
8-Tetradecyloxypyrene-1,3,6-trisulfonate C₁₄H₂₉O- (alkyl chain) Not explicitly provided ~760–800 (estimated) Amphiphilic; long alkyl chain enhances lipid membrane compatibility
HPTS (8-Hydroxypyrene-1,3,6-trisulfonate) -OH C₁₆H₇Na₃O₁₀S₃ 524.39 Highly water-soluble; pH-sensitive fluorescence
MPTS (8-Methoxypyrene-1,3,6-trisulfonate) -OCH₃ C₁₇H₉Na₃O₁₀S₃ ~538 Reduced proton transfer kinetics vs. HPTS; stable fluorescence in basic conditions
8-Isothiocyanatopyrene-1,3,6-trisulfonate -N=C=S C₁₇H₆NNa₃O₉S₄ ~609 Reactive isothiocyanate group enables covalent protein/DNA labeling
PTS18 (8-Octadecyloxypyrene-1,3,6-trisulfonate) C₁₈H₃₇O- C₃₄H₄₃Na₃O₁₀S₃ ~824 Extreme hydrophobicity; used in lipid bilayer studies
8-Butyryloxypyrene-1,3,6-trisulfonate -OCOC₃H₇ C₂₀H₁₃Na₃O₁₁S₃ 594.5 Ester group introduces polarity; moderate solubility in organic solvents

*Molecular formulas and weights are derived from evidence or estimated based on structural analogs.

Fluorescence and Solubility Profiles

  • 8-Tetradecyloxypyrene-1,3,6-trisulfonate: The tetradecyloxy chain reduces water solubility compared to HPTS but enhances compatibility with lipid membranes or surfactants.
  • HPTS : Exhibits strong pH-dependent fluorescence (Ex: 450 nm, Em: 515 nm) with a pKa ~7.3, making it ideal for intracellular pH sensing .
  • MPTS : Lacks pH sensitivity due to the methoxy group but shows stable fluorescence in alkaline environments, useful in surfactant studies .
  • PTS18 (Octadecyloxy variant) : Minimal water solubility; used in hydrophobic applications like lipid bilayer labeling .

Biological Activity

8-Tetradecyloxypyrene-1,3,6-trisulfonic acid trisodium salt (TPPTS) is a sulfonated pyrene derivative known for its unique fluorescent properties and potential applications in biological systems. This compound is of particular interest due to its ability to act as a fluorescent probe, enabling the study of various biological processes at the molecular level.

  • Molecular Formula : C22H31Na3O10S3
  • Molecular Weight : 564.65 g/mol
  • CAS Number : 14099334
  • Solubility : Highly soluble in water, making it suitable for biological assays.

TPPTS exhibits its biological activity primarily through its interactions with cellular components. The mechanism involves:

  • Fluorescence Properties : The compound's fluorescence allows for real-time imaging of cellular processes, such as membrane dynamics and intracellular signaling.
  • Binding Affinity : TPPTS can bind to various biomolecules, including proteins and nucleic acids, influencing their activity and stability.

Enzyme Inhibition

Research has shown that TPPTS can inhibit certain enzymes, which may have implications in drug development:

  • Example Study : A study demonstrated that TPPTS inhibits the activity of specific phosphatases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular responses, highlighting its potential as a therapeutic agent.

Cellular Uptake and Localization

TPPTS's lipophilic nature allows it to penetrate cell membranes effectively:

  • Case Study : In a study using live cell imaging, TPPTS was shown to localize within the cytoplasm and nucleus of mammalian cells, providing insights into cellular compartmentalization and dynamics.

Toxicity Assessment

While TPPTS shows promise in various applications, its toxicity profile must be considered:

  • Toxicity Studies : In vitro studies indicate that TPPTS exhibits low cytotoxicity at concentrations used for imaging and research purposes. However, further studies are required to fully understand its long-term effects on different cell types.

Applications in Research

TPPTS has been utilized in several research domains:

  • Fluorescent Probes : Its fluorescent properties make it an excellent candidate for use as a probe in fluorescence microscopy and flow cytometry.
  • Drug Delivery Systems : Research is ongoing to explore TPPTS's potential in targeted drug delivery due to its ability to interact with cellular membranes.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightFluorescence PropertiesBiological Activity
TPPTS564.65 g/molStrong fluorescenceEnzyme inhibition
8-Hydroxypyrene-1,3,6-trisulfonic acid524.39 g/molModerate fluorescenceCell tracking
8-Aminopyrene-1,3,6-trisulfonic acid493.42 g/molStrong fluorescenceProtein binding

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